molecular formula C18H19N5O3S2 B2865163 2-((2-methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide CAS No. 1209754-00-6

2-((2-methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2865163
CAS No.: 1209754-00-6
M. Wt: 417.5
InChI Key: JEJFTHRDEZJVHX-UHFFFAOYSA-N
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Description

This compound is a bis-thiazole derivative featuring a central thiazole-4-carboxamide scaffold linked to a secondary thiazole ring via an anilino bridge. Key structural elements include:

  • Thiazole rings: Both rings contribute to π-π stacking interactions and hydrogen-bonding capabilities.
  • 2-Methoxy-5-methylphenyl substituent: Enhances lipophilicity and may influence metabolic stability .
  • Methylamino-oxoethyl chain: Introduces a polar, hydrogen-bonding motif that could improve solubility and target engagement .

Synthesis likely involves sequential coupling reactions, as seen in analogous thiazole carboxamides. For example, ethyl thiazole carboxylates are hydrolyzed to carboxylic acids and coupled with amines using reagents like HATU or EDC . Characterization via NMR and IR would confirm carbonyl (C=O, ~1660–1680 cm⁻¹) and thiazole-related vibrations (C-S, ~1240–1255 cm⁻¹) .

Properties

IUPAC Name

2-(2-methoxy-5-methylanilino)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-10-4-5-14(26-3)12(6-10)21-18-22-13(9-28-18)16(25)23-17-20-11(8-27-17)7-15(24)19-2/h4-6,8-9H,7H2,1-3H3,(H,19,24)(H,21,22)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTHRDEZJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparisons of Thiazole and Thiadiazole Derivatives

Compound Name / Structure Molecular Weight Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key References
Target Compound : 2-((2-Methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide ~447.5 g/mol Bis-thiazole, methylamino-oxoethyl chain Not reported in provided evidence
N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)thiazole-5-carboxamide () 367.46 g/mol Single thiazole, benzylamino group Not reported
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () ~300–350 g/mol Pyridinyl substituent, variable amines Kinase inhibition (pIC₅₀: 6.5–7.2)
Dasatinib () 488.0 g/mol Thiazole-pyrimidine hybrid, hydroxyethyl Bcr-Abl kinase inhibition (IC₅₀: 0.5 nM)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () 314.37 g/mol Isoxazole core, methylthiophene Anticancer (IC₅₀: 1.61–1.98 μg/mL)
N-(4-Substituted benzyl)-1,3,4-thiadiazole derivatives () ~320–380 g/mol Thiadiazole, benzyl substituents Antioxidant (EC₅₀: 10–50 μM)

Key Observations:

Structural Complexity : The target compound’s bis-thiazole architecture distinguishes it from simpler analogs (e.g., ’s single thiazole). This may enhance binding avidity but reduce solubility compared to pyridinyl-substituted derivatives () .

The 2-methoxy-5-methylphenyl group increases lipophilicity compared to unsubstituted phenyl rings, which could enhance membrane permeability but slow metabolic clearance .

Biological Activity :

  • Thiazole derivatives with pyridinyl groups () or pyrimidine hybrids () show potent kinase inhibition, suggesting the target compound may target similar pathways .
  • Thiadiazoles () and isoxazoles () exhibit diverse activities (antioxidant, anticancer), but structural differences limit direct comparisons .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((2-methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.
  • Step 2 : Introduction of the 2-methoxy-5-methylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Coupling of the thiazole-4-carboxamide moiety with a functionalized thiazol-2-ylacetamide derivative, often using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) . Key solvents include ethanol, DMF, or dichloromethane, with reaction temperatures ranging from 0°C to reflux. Yields vary (30–75%) depending on purification protocols .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) for efficient cross-coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like amide coupling .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Standard protocols include:

  • Cell Viability Assays : MTT or SRB assays against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) .
  • Mechanistic Studies :
  • Apoptosis : Flow cytometry (Annexin V/PI staining) .
  • Cell Cycle Analysis : PI staining and fluorescence-activated cell sorting (FACS) .
    • Target Identification : Kinase inhibition profiling (e.g., EGFR, VEGFR) using enzymatic assays .
      IC50_{50} values are compared to reference drugs (e.g., doxorubicin) to assess potency .

Q. How do structural modifications influence the compound’s biological activity?

Key structure-activity relationship (SAR) insights:

Substituent Effect on Activity Evidence
Methoxy group at 2-positionEnhances solubility and membrane permeability
Methylamino-oxoethyl side chainImproves kinase binding affinity via H-bonding
Thiazole ring substitutionModulates selectivity (e.g., 4-carboxamide vs. 5-methyl)
  • Removing the methoxy group reduces potency by 10-fold in kinase assays .

Q. How should contradictory data on biological activity be resolved?

Contradictions may arise from:

  • Assay Variability : Differences in cell line origins (e.g., MCF-7 vs. MDA-MB-231) or incubation times .
  • Compound Purity : Impurities >5% skew IC50_{50} values; validate via HPLC (>98% purity) .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Replicate Experiments : Perform triplicate assays with statistical analysis (p < 0.05) .

Methodological Guidance

Q. What computational tools can predict the binding mode of this compound to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for stability analysis over 100 ns trajectories .
  • QSAR Models : Utilize descriptors (logP, polar surface area) to predict ADMET properties .

Q. How to design analogs for improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to alter metabolism .
  • Prodrug Strategies : Esterify the carboxamide group to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life .

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